Methyl (R)-3-amino-3-(3-chloro-5-methoxyphenyl)propanoate hydrochloride
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Overview
Description
Methyl ®-3-amino-3-(3-chloro-5-methoxyphenyl)propanoate hydrochloride is a chemical compound with a complex structure that includes an amino group, a methoxy group, and a chloro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-(3-chloro-5-methoxyphenyl)propanoate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of 3-chloro-5-methoxybenzaldehyde from 3-chloro-5-methoxyaniline through a series of reactions including nitration, reduction, and formylation.
Amino Acid Formation: The intermediate is then subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding amino acid.
Esterification: The amino acid is esterified using methanol and hydrochloric acid to yield the final product, Methyl ®-3-amino-3-(3-chloro-5-methoxyphenyl)propanoate hydrochloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-amino-3-(3-chloro-5-methoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-chloro-5-methoxybenzoic acid, while substitution of the chloro group can produce various substituted derivatives.
Scientific Research Applications
Methyl ®-3-amino-3-(3-chloro-5-methoxyphenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl ®-3-amino-3-(3-chloro-5-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the chloro and methoxy groups can enhance binding affinity through hydrophobic interactions and electronic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-methoxyphenylboronic acid
- 3-Chloro-5-methoxyaniline
- Methyl 3-(3-chloro-5-methoxyphenyl)propanoate
Uniqueness
Methyl ®-3-amino-3-(3-chloro-5-methoxyphenyl)propanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it a versatile intermediate in synthetic chemistry and a valuable tool in biological research.
Properties
IUPAC Name |
methyl (3R)-3-amino-3-(3-chloro-5-methoxyphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3.ClH/c1-15-9-4-7(3-8(12)5-9)10(13)6-11(14)16-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXAEZVJDIYITA-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CC(=O)OC)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H](CC(=O)OC)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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